molecular formula C11H10N2O3 B1312744 6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid CAS No. 1083-10-9

6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Cat. No. B1312744
CAS RN: 1083-10-9
M. Wt: 218.21 g/mol
InChI Key: XZIXDYPKUMUNOZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O5/c1-14-7-5-9 (19-3)8 (18-2)4-6 (7)13-10 (11 (14)15)12 (16)17/h4-5H,1-3H3, (H,16,17) .

Scientific Research Applications

Overview

6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is a chemical compound with potential applications in various fields of scientific research. This review aims to highlight the significant applications of this compound, excluding its use in drug dosage and side effects, focusing on its contributions to scientific research.

Applications in Biocatalyst Inhibition and Antioxidant Activity

One of the noteworthy applications of carboxylic acid derivatives, like 6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, is in the field of biocatalysis. Carboxylic acids have been identified as inhibitors to microbes at concentrations below the desired yield in biorenewable chemical production. Their inhibition mechanism involves damage to the cell membrane and a decrease in microbial internal pH, which can be crucial in designing metabolic engineering strategies to enhance microbial robustness for industrial applications (Jarboe, Royce, & Liu, 2013).

Additionally, the antioxidant properties of certain carboxylic acids have been extensively studied, with findings suggesting their potential in preventing oxidative stress-induced damage. These properties make them candidates for the formulation of dietary supplements and functional foods, contributing significantly to health and nutrition science (Munteanu & Apetrei, 2021).

Role in Environmental Remediation

Carboxylic acids also play a critical role in environmental remediation. The treatment of organic pollutants through enzymatic methods, in the presence of redox mediators, showcases the importance of carboxylic acids in enhancing the degradation efficiency of recalcitrant compounds. This application is pivotal in the treatment of wastewater and the mitigation of environmental pollution (Husain & Husain, 2007).

Implications in Molecular Studies

In molecular studies, the interaction of peptides with carboxylic acid derivatives provides valuable insights into peptide secondary structure and dynamics. The incorporation of specific carboxylic acid-based spin labels into peptides, for example, has facilitated the analysis of peptide-membrane interactions, contributing to a deeper understanding of biological processes at the molecular level (Schreier et al., 2012).

Safety And Hazards

The compound has been classified as a warning under the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-5-3-7-8(4-6(5)2)13-10(14)9(12-7)11(15)16/h3-4H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIXDYPKUMUNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460904
Record name 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

CAS RN

1083-10-9
Record name 3,4-Dihydro-6,7-dimethyl-3-oxo-2-quinoxalinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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